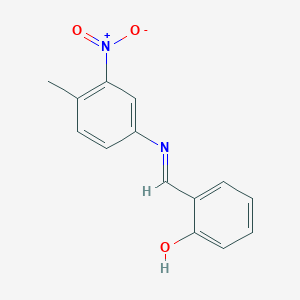
alpha-(3-Nitro-P-tolylimino)-O-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-Nitro-P-tolylimino)-O-cresol is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Nitro-P-tolylimino)-O-cresol typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the imino and cresol groups. Common reagents used in the synthesis may include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(3-Nitro-P-tolylimino)-O-cresol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which alpha-(3-Nitro-P-tolylimino)-O-cresol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the imino and cresol groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Vergleich Mit ähnlichen Verbindungen
Alpha-(3-Nitro-P-tolylimino)-O-cresol can be compared with other nitroaromatic compounds such as:
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group attached to a benzene ring.
4-Nitrophenol: Contains a nitro group and a hydroxyl group attached to a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33821-30-6 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-[(4-methyl-3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-6-7-12(8-13(10)16(18)19)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI-Schlüssel |
WRWQKZQDOQONHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

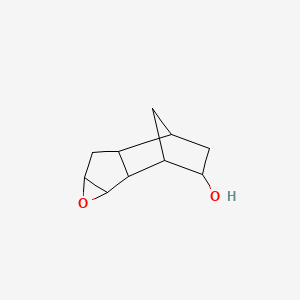
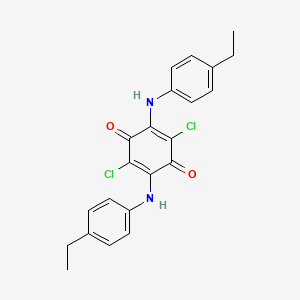
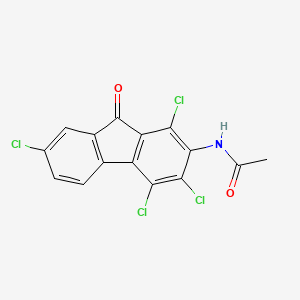
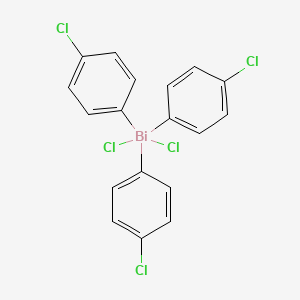
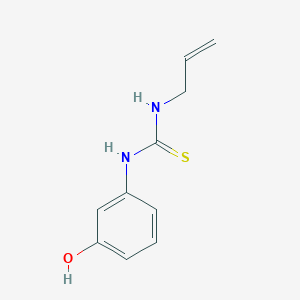

![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)


